2-Hydrazinylisonicotinohydrazide

Description

IUPAC Nomenclature and Structural Identification

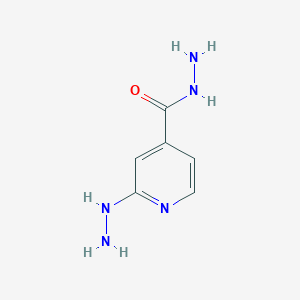

2-Hydrazinylisonicotinohydrazide is systematically named 2-hydrazinylpyridine-4-carbohydrazide according to IUPAC rules. Its molecular formula is C₆H₉N₅O , with a molecular weight of 167.17 g/mol . The compound features a pyridine ring substituted at the 4-position with a carbohydrazide group (-CONHNH₂) and at the 2-position with a hydrazinyl group (-NHNH₂).

Structural Characteristics:

- SMILES :

NNc1nccc(c1)C(=O)NN - InChI Key :

BMALMCNXZCSCTO-UHFFFAOYSA-N - X-ray Crystallography : While no direct crystallographic data is available for this compound, analogs like isonicotinic acid hydrazide (isoniazid) exhibit planar pyridine rings with hydrogen-bonding networks involving hydrazide groups.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₅O |

| Molecular Weight | 167.17 g/mol |

| Topological Polar SA | 106 Ų |

| Rotatable Bonds | 2 |

Historical Context in Hydrazide Chemistry

Hydrazide chemistry emerged in the late 19th century with Emil Fischer’s work on phenylhydrazines. The synthesis of isonicotinic acid hydrazide (isoniazid) in 1912 marked a milestone, though its antitubercular activity was discovered decades later. This compound represents a structural evolution from early hydrazides, incorporating dual hydrazine functionalities.

Key developments include:

- Early Methods : Fischer’s condensation of esters with hydrazine.

- Modern Protocols : Microwave-assisted synthesis of hydrazides from chloronicotinate esters. For example, ethyl 2-chloroisonicotinate reacts with hydrazine hydrate under microwave irradiation (160°C, 1.5 hours) to yield 2-hydrazinyl derivatives.

Table 2: Evolution of Hydrazide Synthesis

| Era | Method | Yield Improvement |

|---|---|---|

| 1910s | Ester-hydrazine condensation | ≤50% |

| 2020s | Microwave-assisted synthesis | ≥90% |

Position Within Nicotinic/Isonicotinic Acid Derivatives

This compound belongs to the isonicotinic acid hydrazide family, distinguished by its dual hydrazine substituents. Unlike isoniazid (pyridine-4-carbohydrazide), which has a single hydrazide group, this compound’s 2-position substitution enhances its chelation potential and reactivity.

Comparative Analysis:

- Isoniazid (C₆H₇N₃O) : Single hydrazide group at position 4.

- This compound (C₆H₉N₅O) : Hydrazide at position 4 + hydrazinyl at position 2.

Table 3: Key Derivatives of Isonicotinic Acid

| Compound | Substituents | Applications |

|---|---|---|

| Isoniazid | -CONHNH₂ at C4 | Antitubercular |

| This compound | -CONHNH₂ at C4, -NHNH₂ at C2 | Chelation, heterocycle synthesis |

The compound’s bifunctional design enables participation in double annulation reactions , forming triazolo-pyridine hybrids. For instance, reactions with nitroalkanes yield fused heterocycles critical in medicinal chemistry.

Properties

IUPAC Name |

2-hydrazinylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c7-10-5-3-4(1-2-9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMALMCNXZCSCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673192 | |

| Record name | 2-Hydrazinylpyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89465-51-0 | |

| Record name | 2-Hydrazinylpyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylisonicotinohydrazide typically involves the reaction of ethyl 2-chloroisonicotinate with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The general reaction scheme is as follows: [ \text{C}_6\text{H}_4\text{ClNO}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_9\text{N}_5\text{O} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylisonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.

Scientific Research Applications

Antitubercular Activity

Mechanism of Action:

2-Hydrazinylisonicotinohydrazide functions primarily as an antitubercular agent, inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis. This mechanism disrupts the bacterial cell wall, leading to cell death.

Clinical Applications:

- Isoniazid: The most notable application of this compound is in the formulation of isoniazid, which has been a cornerstone in tuberculosis treatment since its introduction. Its effectiveness against multidrug-resistant strains has been documented extensively.

- Combination Therapies: Recent studies indicate that combining isoniazid with rifampicin enhances treatment efficacy and reduces the duration of therapy required for tuberculosis patients .

Anticancer Properties

This compound and its derivatives have shown promising anticancer activity across various cancer types:

| Cancer Type | Cell Lines Tested | Activity Observed |

|---|---|---|

| Lung Cancer | NCI-H460, A549 | Significant cytotoxicity observed |

| Colon Cancer | COLO 205, HCT 15 | Effective against cancer cell lines |

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of cell proliferation |

| Hepatocellular Carcinoma | HepG2 | High selectivity index and efficacy |

Case Studies:

- A study demonstrated that hydrazone derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, including those from lung and colon cancers. The compounds were evaluated using MTT assays to determine their inhibitory concentrations .

- Another investigation into the structure-activity relationship revealed that modifications to the hydrazone moiety could significantly enhance anticancer effects while minimizing toxicity to normal cells .

Antimicrobial Activity

Beyond its antitubercular properties, this compound has shown broad-spectrum antimicrobial activity:

- Antibacterial Activity: Various studies have indicated that derivatives exhibit potent antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Properties: Some derivatives have also demonstrated antifungal activity against common pathogens, suggesting potential applications in treating fungal infections .

Toxicological Studies

Toxicological evaluations are critical for assessing the safety profiles of compounds like this compound:

- Studies indicate that while isoniazid can lead to hepatotoxicity in certain populations, careful monitoring and dose adjustments can mitigate these risks .

- Animal studies have shown limited carcinogenic potential; however, long-term studies are necessary to fully understand the implications of chronic exposure to these compounds .

Mechanism of Action

The mechanism of action of 2-Hydrazinylisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Reactivity

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| 2-Hydrazinylisonicotinohydrazide | C₆H₈N₄O | 58481-01-9 | Pyridine, hydrazine, hydrazide | Forms triazolo and oxadiazole derivatives |

| 2-Hydrazinobenzoic acid HCl | C₇H₈ClN₂O₂ | 52356-01-1 | Benzoic acid, hydrazine hydrochloride | Acid-catalyzed cyclization to benzotriazoles |

| Nicotinohydrazide derivatives | C₇H₇N₃O | Varies | Pyridine, hydrazide | Lanthanide complexation (e.g., Gd, Tb) |

| Biotin-labeled hydrazide | C₂₆H₃₃F₃N₆O₆S | 1391054-06-0 | Biotin, hydrazide, trifluoromethyldiazirine | Cross-linking in bioconjugation |

Reactivity and Stability

- This compound: Exhibits high thermal stability (m.p. >300°C) and forms stable 1,3,4-oxadiazoles under acidic conditions. The presence of both hydrazine and hydrazide groups allows dual-site reactivity, enabling annulation reactions with nitroalkanes .

- 2-Hydrazinobenzoic acid HCl: The carboxylic acid group enhances solubility in polar solvents but reduces thermal stability (m.p. ~200°C). Reactivity is dominated by the hydrazine moiety, favoring Schiff base formation .

- Nicotinohydrazides: Coordination with lanthanides (e.g., Gd³⁺) occurs via the hydrazide oxygen and pyridine nitrogen, forming nine-coordinate complexes .

Research Findings and Limitations

- Advantages of this compound: Superior annulation efficiency (55–88% yields) compared to benzoic acid analogues (<50% yields).

- Limitations: Poor aqueous solubility limits its use in biological systems without derivatization. In contrast, nicotinohydrazide derivatives exhibit better solubility due to their polar pyridine rings .

Conclusion: this compound stands out for its dual reactivity and high thermal stability, making it indispensable in heterocyclic chemistry. However, structural analogues like biotinylated hydrazides and nicotinohydrazides offer complementary advantages in bioconjugation and coordination chemistry, respectively. Future research should focus on improving aqueous solubility and expanding its applications in drug delivery systems.

Biological Activity

2-Hydrazinylisonicotinohydrazide (CAS No. 89465-51-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula CHNO. It appears as a white solid and is soluble in various solvents, making it suitable for biological assays. The compound's structure features hydrazine and isonicotinic acid moieties, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, potentially through inhibition of bacterial enzyme activity.

- Antitumor Effects : Research indicates that it may induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle proteins.

- Anti-inflammatory Properties : It can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for gram-positive and gram-negative bacteria, suggesting moderate antibacterial potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antitumor Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation significantly. For instance, in neuroblastoma cells, the IC value was found to be approximately 15 µM, indicating a promising potential as an anticancer agent.

Anti-inflammatory Effects

Research published in Pharmacological Reports highlighted the compound's ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating its anti-inflammatory potential.

Q & A

Q. What are the standard protocols for synthesizing 2-Hydrazinylisonicotinohydrazide, and how can reaction conditions be optimized?

Synthesis typically involves reacting isonicotinohydrazide derivatives with hydrazine hydrate under acidic conditions. Key parameters include stoichiometric ratios, temperature (e.g., reflux in ethanol), and reaction time. For optimization, consider varying catalysts (e.g., HCl) or solvent systems to improve yield and purity. Cost-effective methods may prioritize aqueous solvents over organic ones .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Liquid chromatography (LC) coupled with UV detection ensures purity. Cross-reference data with pharmacopeial standards (e.g., USP) for regulatory compliance. Always include retention time and peak symmetry analysis in LC reports .

Q. How can researchers ensure the stability of this compound during storage and handling?

Store the compound in airtight, light-resistant containers at room temperature. Avoid prolonged storage to prevent degradation, which may generate hazardous byproducts (e.g., hydrazine derivatives). Regularly monitor purity via LC-MS and discard samples showing >5% impurity .

Q. What are the best practices for validating analytical methods for this compound in compliance with regulatory guidelines?

Follow ICH Q2(R1) guidelines for method validation. Parameters include specificity (via forced degradation studies), linearity (R² ≥ 0.995), accuracy (spiked recovery 98–102%), and precision (RSD < 2%). Use hydrazine-specific tests (e.g., benzaldehyde derivatization) to detect impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Use Density Functional Theory (DFT) to model electronic environments and compare with experimental data. Validate crystallographic results with Hirshfeld surface analysis to account for intermolecular interactions .

Q. What computational approaches are effective in predicting the reactivity of this compound in coordination chemistry?

Molecular docking and DFT simulations can identify preferential binding sites with metal ions (e.g., Co(II), Cu(II)). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer mechanisms. Validate predictions with cyclic voltammetry .

Q. What strategies mitigate hydrazine-related side reactions during synthesis?

Introduce scavengers (e.g., activated carbon) to absorb excess hydrazine. Optimize reaction pH to minimize unwanted nucleophilic attacks. Monitor intermediates via in-situ IR spectroscopy to detect early-stage byproducts .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) for catalytic applications?

The hydrazide moiety acts as a polydentate ligand, enabling coordination with transition metals. Tailor MOF porosity by varying substituents on the isonicotinoyl ring. Assess catalytic efficiency in oxidation reactions using kinetic studies and turnover number (TON) calculations .

Q. What methodologies are recommended for characterizing degradation products of this compound under stress conditions?

Perform forced degradation (acid/base hydrolysis, thermal stress) and analyze products via high-resolution MS/MS. Use preparative LC to isolate degradation markers and elucidate structures through 2D NMR (e.g., COSY, HSQC) .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

Polar solvents stabilize the keto form, while nonpolar solvents favor the enol tautomer. Use UV-Vis spectroscopy to monitor tautomeric shifts. Adjust pH to modulate protonation states, validated by potentiometric titrations .

Data Analysis and Reporting

Q. What statistical tools are appropriate for analyzing bioactivity data of this compound derivatives?

Apply multivariate analysis (e.g., PCA) to correlate structural features with biological activity. Use Student’s t-test for significance (p < 0.05) and Cox proportional hazards models for cytotoxicity studies .

Q. How should researchers address batch-to-batch variability in synthetic yields?

Implement Design of Experiments (DoE) to identify critical process parameters (CPPs). Use ANOVA to assess variability sources (e.g., raw material purity, mixing efficiency). Standardize protocols using ISO/IEC 17025 guidelines .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods for synthesis, and wear PPE (gloves, goggles) to avoid dermal exposure. Monitor airborne hydrazine levels with colorimetric detectors. Dispose of waste via incineration with alkaline scrubbers to neutralize toxic gases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.